Cyclo(lysyl-prolyl)
Cyclo(lysyl-prolyl)
Brand Name:
Vulcanchem
CAS No.:
111688-85-8
VCID:
VC20847605
InChI:
InChI=1S/C11H19N3O2/c12-6-2-1-4-8-11(16)14-7-3-5-9(14)10(15)13-8/h8-9H,1-7,12H2,(H,13,15)/t8-,9-/m0/s1
SMILES:
C1CC2C(=O)NC(C(=O)N2C1)CCCCN
Molecular Formula:
C11H19N3O2
Molecular Weight:
225.29 g/mol
Cyclo(lysyl-prolyl)
CAS No.: 111688-85-8
Cat. No.: VC20847605
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111688-85-8 |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | (3S,8aS)-3-(4-aminobutyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C11H19N3O2/c12-6-2-1-4-8-11(16)14-7-3-5-9(14)10(15)13-8/h8-9H,1-7,12H2,(H,13,15)/t8-,9-/m0/s1 |
| Standard InChI Key | CRRRSAJEKLLRFY-IUCAKERBSA-N |
| Isomeric SMILES | C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCCN |
| SMILES | C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
| Canonical SMILES | C1CC2C(=O)NC(C(=O)N2C1)CCCCN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator